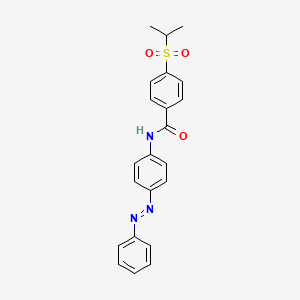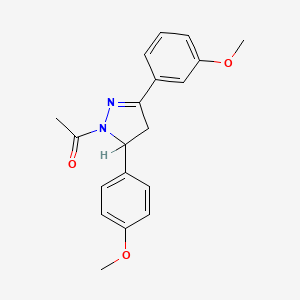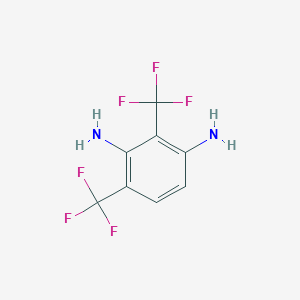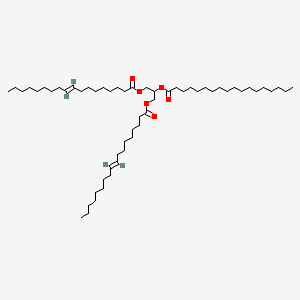
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate is a triacylglycerol, a type of glyceride consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . This compound is part of a broader class of organic compounds known for their roles in biological systems and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer a more environmentally friendly alternative to chemical catalysts. The enzymatic process is carried out under mild conditions, which helps in preserving the integrity of the fatty acids and glycerol.
Análisis De Reacciones Químicas
Types of Reactions
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of new esters.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Transesterification: Methanol or ethanol in the presence of a base such as sodium methoxide is commonly used.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Glycerol and fatty acids.
Transesterification: New esters and glycerol.
Aplicaciones Científicas De Investigación
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and energy storage.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodiesel and as an ingredient in cosmetics and food products.
Mecanismo De Acción
The mechanism of action of Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release glycerol and fatty acids, which can then enter various metabolic pathways. The released fatty acids can be oxidized to produce energy, while glycerol can be converted into glucose or other metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate): Another triacylglycerol with similar fatty acid composition.
Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate: Contains polyunsaturated fatty acids.
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate: A triacylglycerol with a different fatty acid arrangement.
Uniqueness
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid profiles, such as in the formulation of specialized dietary supplements and cosmetic products.
Propiedades
Número CAS |
29590-02-1 |
|---|---|
Fórmula molecular |
C57H106O6 |
Peso molecular |
887.4 g/mol |
Nombre IUPAC |
1,3-bis[[(E)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25+,29-26+ |
Clave InChI |
KGSBKZXRGYMKBT-XQHINZDJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
melting_point |
10.5 - 12.5 °C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)

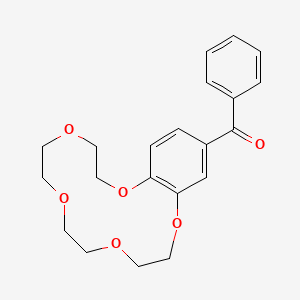
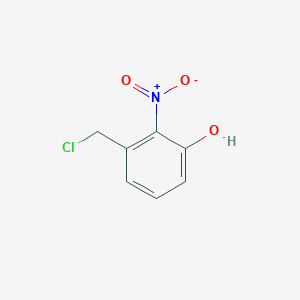
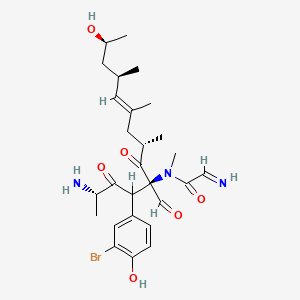
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
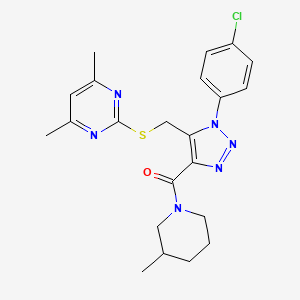
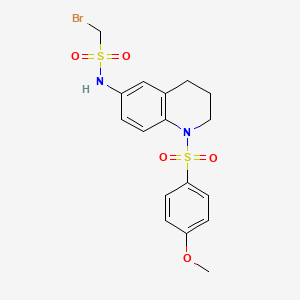

![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
